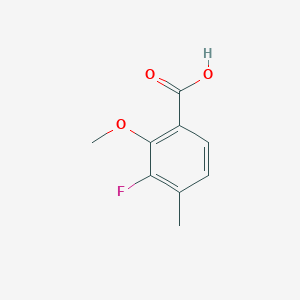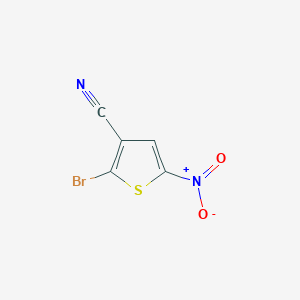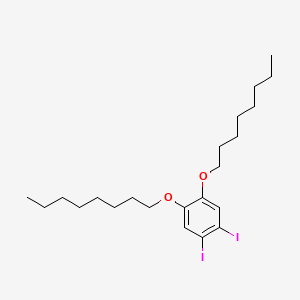
1,2-Diiodo-4,5-di-n-octyloxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diiodo-4,5-di-n-octyloxybenzene, also known as DIO, is an organic compound with a wide range of applications in the scientific community. It is a halogenated aromatic hydrocarbon, which is composed of two iodine atoms, four carbon atoms, and eight hydrogen atoms. DIO is used in a variety of scientific experiments, including organic synthesis, polymer synthesis, and biochemistry.
作用機序
In organic synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene acts as a Lewis acid, which is a molecule that can accept electrons from other molecules. This allows the formation of covalent bonds between the two molecules. In polymer synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene acts as a catalyst, which increases the rate of polymerization. In biochemistry, 1,2-Diiodo-4,5-di-n-octyloxybenzene acts as a reactant, which can be used to study the structure and function of proteins and other biological molecules.
Biochemical and Physiological Effects
1,2-Diiodo-4,5-di-n-octyloxybenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,2-Diiodo-4,5-di-n-octyloxybenzene can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In vivo studies have shown that 1,2-Diiodo-4,5-di-n-octyloxybenzene can reduce inflammation and improve wound healing. Additionally, 1,2-Diiodo-4,5-di-n-octyloxybenzene has been shown to have anti-cancer properties, as it can inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using 1,2-Diiodo-4,5-di-n-octyloxybenzene in laboratory experiments include its low cost, ease of synthesis, and its ability to form covalent bonds with other molecules. Additionally, 1,2-Diiodo-4,5-di-n-octyloxybenzene is relatively non-toxic and does not produce hazardous byproducts. The main limitation of using 1,2-Diiodo-4,5-di-n-octyloxybenzene in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential future applications of 1,2-Diiodo-4,5-di-n-octyloxybenzene are vast. 1,2-Diiodo-4,5-di-n-octyloxybenzene can be used to further study the structure and function of proteins and other biological molecules. Additionally, 1,2-Diiodo-4,5-di-n-octyloxybenzene can be used to develop new polymers with a variety of properties. 1,2-Diiodo-4,5-di-n-octyloxybenzene can also be used to develop new drugs and treatments for diseases, such as cancer and inflammation. Additionally, 1,2-Diiodo-4,5-di-n-octyloxybenzene can be used to develop new materials for a variety of applications, such as energy storage and water purification. Finally, 1,2-Diiodo-4,5-di-n-octyloxybenzene can be used to develop new catalysts for chemical reactions, which can be used to produce a variety of compounds.
合成法
The synthesis of 1,2-Diiodo-4,5-di-n-octyloxybenzene is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 4,5-di-n-octyloxybenzene and iodine, which produces 1,2-diiodo-4,5-di-n-octyloxybenzene. The reaction is typically carried out in a polar solvent, such as acetonitrile, at temperatures between 0 and 60 °C. The reaction is complete when the iodine has been completely consumed and the product has been fully isolated.
科学的研究の応用
1,2-Diiodo-4,5-di-n-octyloxybenzene is used in a variety of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry. In organic synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene is used as a reagent in the synthesis of a variety of compounds, including amino acids, peptides, and other organic molecules. In polymer synthesis, 1,2-Diiodo-4,5-di-n-octyloxybenzene is used as a catalyst to produce polymers with a variety of properties. In biochemistry, 1,2-Diiodo-4,5-di-n-octyloxybenzene is used as a reactant to study the structure and function of proteins and other biological molecules.
特性
IUPAC Name |
1,2-diiodo-4,5-dioctoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36I2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUDLYNJMQWPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diiodo-4,5-di-n-octyloxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




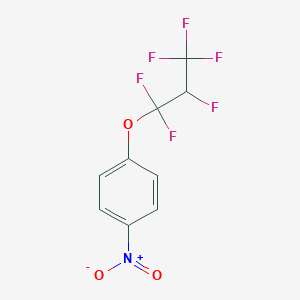

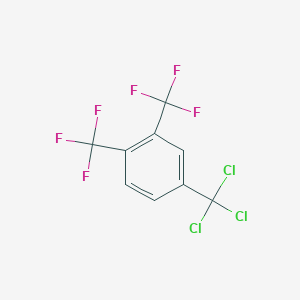
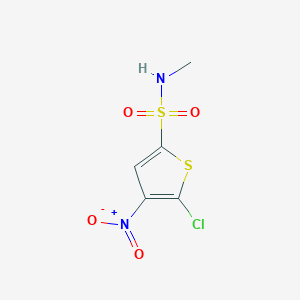
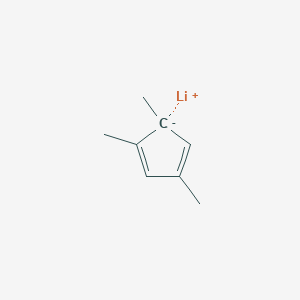
![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)


